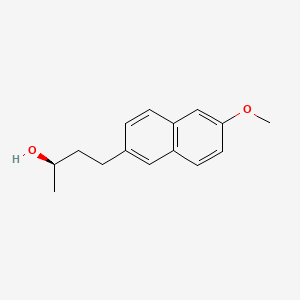
4-(6-Methoxynaphthalen-2-yl)butan-2-ol, (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nabumetone alcohol, (-)-, is the alcohol form of nabumetone, a non-steroidal anti-inflammatory drug (NSAID). Nabumetone itself is a prodrug that is rapidly metabolized in the liver to its active metabolite, 6-methoxy-2-naphthyl acetic acid (6-MNA), which inhibits the cyclooxygenase enzyme and preferentially blocks COX-2 activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of nabumetone involves several synthetic routes. One common method starts with 6-methoxy-2-naphthaldehyde, which undergoes condensation with acetoacetic ester in the presence of a catalytic amount of sodium hydroxide to form an intermediate. This intermediate is then subjected to catalytic hydrogenation using Raney-Ni, Raney Cu, or Raney Co as catalysts to yield nabumetone .
Industrial Production Methods
Industrial production of nabumetone typically follows similar synthetic routes but on a larger scale. The use of catalytic hydrogenation with Raney-Ni, Raney Cu, or Raney Co ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Nabumetone alcohol undergoes several types of chemical reactions, including:
Oxidation: Conversion to its active metabolite, 6-methoxy-2-naphthyl acetic acid.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Various substitution reactions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Typically involves liver enzymes for in vivo conversion.
Reduction: Catalytic hydrogenation using Raney-Ni, Raney Cu, or Raney Co.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
The major product formed from the oxidation of nabumetone alcohol is 6-methoxy-2-naphthyl acetic acid, which is the active metabolite responsible for its therapeutic effects .
Scientific Research Applications
Nabumetone alcohol has several scientific research applications:
Chemistry: Used as a model compound for studying the metabolism of prodrugs.
Biology: Investigated for its effects on cyclooxygenase enzymes and inflammation pathways.
Medicine: Used in the treatment of osteoarthritis and rheumatoid arthritis due to its anti-inflammatory properties.
Industry: Formulated into various pharmaceutical products for pain and inflammation management
Mechanism of Action
Nabumetone alcohol is metabolized in the liver to 6-methoxy-2-naphthyl acetic acid, which inhibits both COX-1 and COX-2 enzymes. This inhibition reduces the conversion of arachidonic acid to prostaglandins and thromboxane, thereby decreasing inflammation and pain . The active metabolite exhibits some COX-2 selectivity, which contributes to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Naproxen: Another NSAID with a similar structure and mechanism of action.
Ibuprofen: A widely used NSAID with similar anti-inflammatory properties.
Diclofenac: An NSAID that also inhibits COX enzymes but with different selectivity.
Uniqueness
Nabumetone alcohol is unique due to its non-acidic nature and its metabolism to a COX-2 selective inhibitor. This reduces gastrointestinal side effects compared to other NSAIDs .
Properties
CAS No. |
184849-20-5 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
(2R)-4-(6-methoxynaphthalen-2-yl)butan-2-ol |
InChI |
InChI=1S/C15H18O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-11,16H,3-4H2,1-2H3/t11-/m1/s1 |
InChI Key |
JNVOSYBERVWSGY-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](CCC1=CC2=C(C=C1)C=C(C=C2)OC)O |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1)C=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















